Ethyl 1-(4-acetamidobenzoyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(4-acetamidobenzoyl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-acetamidobenzoyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the acylation of piperidine with 4-acetamidobenzoic acid, followed by esterification with ethanol. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-acetamidobenzoyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 1-(4-acetamidobenzoyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-acetamidobenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
- Ethyl 4-amino-1-piperidinecarboxylate
- Icaridin (hydroxy-ethyl isobutyl piperidine carboxylate)
Uniqueness
Ethyl 1-(4-acetamidobenzoyl)piperidine-3-carboxylate is unique due to its specific acetamidobenzoyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 1-(4-acetamidobenzoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-3-23-17(22)14-5-4-10-19(11-14)16(21)13-6-8-15(9-7-13)18-12(2)20/h6-9,14H,3-5,10-11H2,1-2H3,(H,18,20) |
InChI Key |
GHNJRRFRFHHUGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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